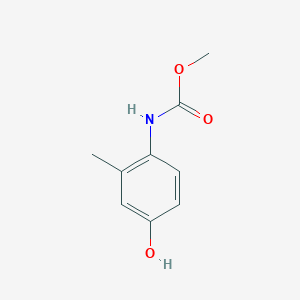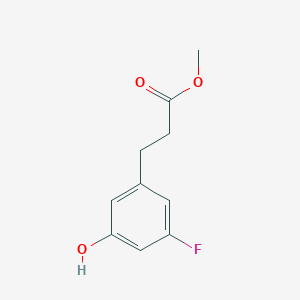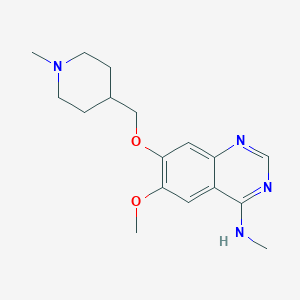![molecular formula C8H10N4S B8292000 3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile](/img/structure/B8292000.png)
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile is a chemical compound that features a pyrimidine ring substituted with an amino group at the 4-position and a methylsulfanyl group at the 2-position The propanenitrile group is attached to the sulfur atom of the methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile typically involves multiple steps starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of benzylidene acetones with ammonium thiocyanate, followed by ring closure and aromatization.
Introduction of the Methylsulfanyl Group: The pyrimidine intermediate is then subjected to S-methylation using methyl iodide or dimethyl sulfate.
Attachment of the Propanenitrile Group: The final step involves the nucleophilic substitution reaction where the methylsulfanyl group is reacted with 3-bromopropanenitrile under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines.
Applications De Recherche Scientifique
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential antitrypanosomal and antiplasmodial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It is employed in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group on the pyrimidine ring can form hydrogen bonds with active site residues, while the nitrile group can participate in coordination with metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminopyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities.
Methylsulfanyl-substituted pyrimidines: These compounds have the methylsulfanyl group but may differ in the position or additional substituents.
Uniqueness
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile is unique due to the combination of the amino group, methylsulfanyl group, and propanenitrile moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Propriétés
Formule moléculaire |
C8H10N4S |
|---|---|
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile |
InChI |
InChI=1S/C8H10N4S/c9-3-1-5-13-6-8-11-4-2-7(10)12-8/h2,4H,1,5-6H2,(H2,10,11,12) |
Clé InChI |
UYACGRRBMAJKDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1N)CSCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate](/img/structure/B8291934.png)




![2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-propanol](/img/structure/B8291977.png)





![4-Aminomethyl-1-[3-(p-Fluorophenoxy)propyl]piperidine](/img/structure/B8292014.png)
